molecular formula C16H11ClO5S B2713575 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one CAS No. 866013-23-2

3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one

Cat. No. B2713575
M. Wt: 350.77
InChI Key: ROVHNQVEIOFDIH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one, also known as NSC 719235, is a synthetic compound that belongs to the class of chromen-2-ones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Biochemical And Physiological Effects

3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one. One area of research is its potential therapeutic application in other diseases such as cardiovascular diseases and diabetes. Another area of research is the development of more potent and selective analogs of the compound. Furthermore, the mechanism of action of the compound needs to be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its high potency and selectivity make it an attractive candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one involves the reaction of 6-methoxy-4-chromanone with p-toluenesulfonyl chloride and potassium carbonate in dimethylformamide. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of the product is around 70%.

Scientific Research Applications

3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVHNQVEIOFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one

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